N-(4-Acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
N-(4-Acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
663219-14-5
VCID:
VC0383556
InChI:
InChI=1S/C13H13N3O3S/c1-7(17)8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(14)20-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19)
SMILES:
CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Molecular Formula:
C13H13N3O3S
Molecular Weight:
291.33g/mol
N-(4-Acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
CAS No.: 663219-14-5
Main Products
VCID: VC0383556
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33g/mol
CAS No. | 663219-14-5 |
---|---|
Product Name | N-(4-Acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Molecular Formula | C13H13N3O3S |
Molecular Weight | 291.33g/mol |
IUPAC Name | N-(4-acetylphenyl)-2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide |
Standard InChI | InChI=1S/C13H13N3O3S/c1-7(17)8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(14)20-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) |
Standard InChIKey | RGMKKWRJRZZDQG-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |
PubChem Compound | 2938284 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume